2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride, also known as 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, is a chemical compound with the molecular formula and a CAS number of 868543-19-5. This compound is characterized by its morpholine group, which is a six-membered ring containing both nitrogen and oxygen atoms. It is classified under various regulatory frameworks due to its potential health hazards, including skin irritation and acute toxicity upon ingestion .
The compound is synthesized from benzoic acid derivatives and is often used in scientific research, particularly in pharmacology and medicinal chemistry. According to the European Regulation (EC) No 1272/2008, it falls under several hazard classifications, including:
The synthesis of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the following steps:
Specific methodologies may vary, but common techniques include refluxing in suitable solvents such as ethanol or methanol, followed by crystallization to purify the final product .
The molecular structure of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride can be depicted as follows:
The three-dimensional arrangement of atoms can be visualized through computational modeling or X-ray crystallography data, which reveals the spatial orientation of functional groups contributing to its chemical properties .
2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry for creating more complex molecules or modifying existing compounds .
The mechanism of action for 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride primarily relates to its interaction with biological targets, particularly in pharmacological contexts. The morpholine ring contributes to its ability to penetrate cell membranes and interact with various enzymes or receptors.
Research into these mechanisms often employs techniques such as molecular docking studies and enzyme kinetics analysis to elucidate the specific interactions at play .
The physical properties of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride include:
Chemical properties include:
2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride has several applications in scientific research:
Its versatility makes it valuable in both academic research and industrial applications within the pharmaceutical sector .
The systematic chemical name 2-(morpholin-4-ylmethyl)benzoic acid hydrochloride precisely defines its molecular structure: a benzoic acid core substituted at the carbon adjacent to the carboxylate (position 2) with a -CH₂- linker bound to the morpholine nitrogen. This nomenclature distinguishes it from critical positional isomers:
Positional isomerism profoundly influences molecular properties. Ortho-isomers exhibit unique steric and electronic interactions between the carboxylate and the morpholine moiety due to proximity. The -CH₂- linker in 2-(morpholin-4-ylmethyl) contrasts with derivatives like N-(4-morpholinomethylene)ethanesulfonamide (MESA) (an anticancer ferroptosis inducer) [5] or 4-(morpholine-4-carbonyl)benzoic acid (amide-linked), demonstrating how linker chemistry modulates electronic distribution and conformational flexibility.
Table 1: Structural Classification of Key Morpholinomethylbenzoate Isomers and Analogs
Compound Name | Substitution Pattern | Linker Chemistry | Key Structural Feature |
---|---|---|---|
2-(Morpholin-4-ylmethyl)benzoic acid | Ortho | -CH₂- | Proximity-induced steric/electronic effects |
3-(Morpholinomethyl)benzoic acid | Meta | -CH₂- | Standard resonance effects |
4-(Morpholinomethyl)benzoic acid | Para | -CH₂- | Extended conjugation |
4-(2-Morpholinoethyl)benzoic acid HCl | Para | -CH₂CH₂- | Increased flexibility |
N-(4-Morpholinomethylene)ethanesulfonamide | N/A | -CH=N- | Iminium linker; sulfonamide group |
Morpholine (1-oxa-4-azacyclohexane) emerged as a privileged scaffold in drug design following its commercial availability in the 1930s [1] [2]. Its integration into pharmaceuticals exploits several properties:
Table 2: Representative Morpholine-Containing Drugs and Targets
Drug (Approval Year) | Therapeutic Category | Morpholine Integration Site | Primary Biological Target |
---|---|---|---|
Timolol (1978) | β-blocker | Side chain | β-adrenergic receptors |
Levofloxacin (1996) | Fluoroquinolone antibiotic | C7 substituent | DNA gyrase/topoisomerase IV |
Aprepitant (2003) | Antiemetic | Core scaffold | Neurokinin-1 (NK1) receptor |
Finafloxacin (2014) | Fluoroquinolone antibiotic | C7 substituent | DNA gyrase/topoisomerase IV |
MESA (Investigational) | Anticancer | Iminium linkage | NRF2 transcription factor [5] |
The structural evolution toward 2-(morpholin-4-ylmethyl)benzoic acid represents a strategic advancement: tethering morpholine via a benzylic methylene to an ortho-carboxyaryl group creates a conformationally restrained, bifunctional pharmacophore optimized for target engagement and salt formation.
The ortho positioning of the morpholinomethyl group relative to the carboxylic acid in 2-(morpholin-4-ylmethyl)benzoic acid induces distinctive physicochemical behaviors:
These regiochemical attributes significantly influence drug design:
"The loss of H₂O is energetically very favourable, and the frequency factor for the H rearrangement is large because the H donor... and the H acceptor... are fixed in a sterically favourable arrangement of the ortho disubstituted benzene ring" [9].
This intramolecular synergy makes ortho-derivatives valuable precursors for synthetically challenging heterocycles (e.g., morpholine-fused lactams) and conformationally restricted bioactive molecules targeting enzymes like NRF2 [5].
Conversion of 2-(morpholin-4-ylmethyl)benzoic acid to its hydrochloride salt profoundly enhances biopharmaceutical properties:
Table 3: Prevalence and Impact of Hydrochloride Salts in Pharmaceuticals
Parameter | Hydrochloride Salts | Other Halide Salts | Reference |
---|---|---|---|
% of FDA-approved drug salts (1939-2022) | 29% (171 drugs) | Br⁻ (2.5%), F⁻ (0.3%), I⁻ (0.2%) | [6] |
First approved drug | Methamphetamine HCl (1943) | Guanidine HCl (1939, discontinued) | [6] |
Key advantages | High solubility, crystallinity, low hygroscopicity | Variable stability/solubility | [6] |
Limitations | Corrosive during synthesis; potential for salt disproportionation | Iodide salts can cause thyroid dysfunction | [6] |
The hydrochloride salt of 2-(morpholin-4-ylmethyl)benzoic acid thus represents a pharmaceutically optimized form, leveraging protonation thermodynamics and crystal engineering to overcome inherent bioavailability barriers of the free acid.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3